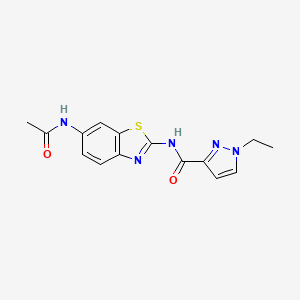

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

N-(6-Acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a benzothiazole derivative featuring a pyrazole-carboxamide moiety at the 2-position and an acetamido group at the 6-position of the benzothiazole core. Benzothiazoles are recognized for their broad-spectrum biological activities, particularly antimicrobial effects via DNA gyrase inhibition .

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-3-20-7-6-12(19-20)14(22)18-15-17-11-5-4-10(16-9(2)21)8-13(11)23-15/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVQSMNMOCVSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with acetic anhydride to form 6-acetamido-1,3-benzothiazole.

Introduction of Pyrazole Ring: The next step involves the reaction of 6-acetamido-1,3-benzothiazole with ethyl hydrazinecarboxylate to introduce the pyrazole ring.

Final Coupling Reaction: The final step is the coupling of the intermediate product with 1-ethyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Activity and Substituent Effects

Key Analog: BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide)

- Core Structure : Benzothiazole with a pyridine-linked acetamide substituent.

- Substituents : 6-methoxy (electron-donating group) on benzothiazole.

- Activity: Demonstrated MIC values of 3.125 µg/mL (E. coli) and 6.25 µg/mL (P. aeruginosa), outperforming other derivatives in the study .

- However, the ethyl-pyrazole moiety could reduce solubility relative to BTC-j’s pyridine-amino group.

Key Analog: 4-Thiazolidinones of Nicotinic Acid (Compounds 6a–j)

- Core Structure: Benzothiazole fused with thiazolidinone and nicotinamide.

- Substituents : Methyl at benzothiazole 6-position; variable aryl/furan groups.

- Activity : Broad-spectrum antifungal and antibacterial effects, comparable to standard drugs .

- Comparison: The target compound’s pyrazole-carboxamide may offer metabolic stability over nicotinamide-based structures, which are prone to hydrolysis. However, the absence of a thiazolidinone ring might limit conformational flexibility for target binding.

Structural and Pharmacokinetic Considerations

Key Analog: N-(4,5-Dichloro-1,3-Benzothiazol-2-yl)-3,5-Dimethoxy-Benzamide

- Core Structure : Dichloro-substituted benzothiazole with dimethoxy-benzamide.

- Substituents : Dichloro (electron-withdrawing), dimethoxy (electron-donating).

- Comparison : The target compound’s acetamido group (MW ~300–350 g/mol) likely improves aqueous solubility, facilitating better absorption than the dichloro-dimethoxy analog.

Key Patent Analog: N-(6-Trifluoromethylbenzothiazol-2-yl)-2-Phenylacetamide Derivatives

- Core Structure : Trifluoromethyl-substituted benzothiazole with aryl-acetamide.

- Substituents : CF3 (strong electron-withdrawing), methoxy/trimethoxy-phenyl.

- Implications : CF3 groups enhance enzyme binding via hydrophobic interactions but may increase hepatotoxicity risks .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzothiazole core and subsequent modifications to introduce the pyrazole and carboxamide functionalities. The compound can be synthesized through various methods involving acylation reactions and cyclization processes.

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable anti-inflammatory properties. In a study evaluating several benzothiazole derivatives, compounds demonstrated significant inhibition of inflammatory markers in vitro. The mechanism appears to involve the suppression of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects. Studies show that certain benzothiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The proposed mechanism includes the activation of AMPK (AMP-activated protein kinase) pathways, which play a crucial role in glucose metabolism .

Anticancer Potential

This compound has been investigated for its anticancer properties against various cancer cell lines. Notably, it has shown effectiveness in inhibiting cell proliferation in breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The compound induces apoptosis through mitochondrial pathways and cell cycle arrest at the G1 phase by downregulating cyclin D2 and CDK2 .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inflammatory Pathways : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines.

- Cell Cycle Regulation : It affects the expression levels of cyclins and CDKs, causing cell cycle arrest.

- Apoptosis Induction : The compound promotes apoptosis via mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study using animal models, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells .

Case Study 2: Anticancer Efficacy

A series of experiments demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics. Flow cytometry assays confirmed that treated cells exhibited increased apoptosis rates .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.